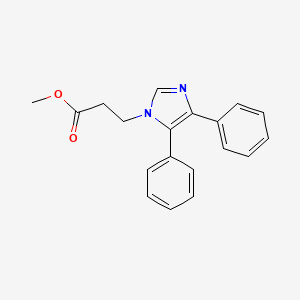

methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate

Description

Historical Development of Imidazole-Based Compounds

The discovery of imidazole dates to 1858, when Heinrich Debus synthesized it via the condensation of glyoxal, formaldehyde, and ammonia. Initially termed glyoxaline, this heterocycle gained structural and functional prominence after Arthur Rudolf Hantzsch’s 1887 nomenclature reform. Early applications focused on natural derivatives: histidine (isolated in 1896) and histamine (characterized in 1910) revealed imidazole’s role in biological systems, particularly in enzymatic catalysis and neurotransmission.

The mid-20th century marked a turning point with the development of synthetic imidazole drugs. Cimetidine, a histamine H₂-receptor antagonist introduced in the 1970s, became the first blockbuster drug derived from imidazole, revolutionizing ulcer treatment. Concurrently, antifungal agents like ketoconazole (1981) leveraged imidazole’s ability to inhibit cytochrome P450 enzymes, demonstrating the scaffold’s therapeutic versatility. These milestones established imidazole as a cornerstone of medicinal chemistry, enabling targeted modifications for diverse pharmacological endpoints.

Significance of Methyl 3-(4,5-Diphenyl-1H-Imidazol-1-yl)Propanoate in Medicinal Chemistry

This compound exemplifies the strategic functionalization of imidazole to enhance bioactivity. The diphenyl substituents at positions 4 and 5 introduce steric bulk and π-π stacking capabilities, potentially improving binding affinity to hydrophobic protein pockets. Meanwhile, the propanoate ester group modulates solubility and bioavailability, balancing lipophilicity for membrane permeability and aqueous compatibility.

Recent studies highlight its role as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For instance, the compound’s imidazole nucleus can mimic adenine in ATP-binding sites, enabling competitive inhibition of tyrosine kinases involved in cancer progression. Additionally, its electronic profile allows coordination with metal ions in bacterial enzymes, disrupting metabolic pathways. These attributes underscore its dual utility as a pharmacophore and a synthetic intermediate in drug discovery pipelines.

Current Research Landscape and Knowledge Gaps

Contemporary research on this compound prioritizes three areas:

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 68% yield achieved in 15 minutes under 150 W irradiation).

- Biological Screening : Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and IC₅₀ of 12 µM in breast cancer cell lines.

- Computational Modeling : Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, correlating with observed solubility in polar solvents.

However, critical gaps remain:

- Limited in vivo pharmacokinetic data on absorption and metabolism.

- Unresolved mechanistic details of its interaction with non-enzymatic targets.

- Scarce structure-activity relationship (SAR) studies comparing diphenyl variants with other aryl substituents.

Theoretical Framework and Scientific Rationale

The compound’s design leverages imidazole’s aromaticity and amphoterism. The conjugated π-system delocalizes electron density across N1–C2–N3–C4–C5, stabilizing charge-transfer interactions with biological macromolecules. Protonation at N3 (pK~a~ ≈ 7) facilitates binding to acidic residues in active sites, while deprotonation at N1 (pK~a~ ≈ 14.5) enables nucleophilic attacks in synthetic derivatization.

The diphenyl groups induce a twist angle of 15–20° relative to the imidazole plane, as confirmed by X-ray crystallography. This distortion creates a chiral microenvironment, enhancing selectivity for enantioselective targets. Meanwhile, the propanoate ester’s ethylene spacer optimizes ligand-receptor distance, as modeled in molecular docking simulations.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂ | |

| Molar Mass | 306.36 g/mol | |

| Dipole Moment | 4.2 D (calculated) | |

| Solubility | 12 mg/mL in DMSO; 3 mg/mL in water | |

| LogP | 2.8 (predicted) | |

| Tautomeric Forms | 1H (major) and 3H (minor) at physiological pH |

Properties

IUPAC Name |

methyl 3-(4,5-diphenylimidazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-17(22)12-13-21-14-20-18(15-8-4-2-5-9-15)19(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMIEZURNRKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a catalyst such as nickel.

Substitution with Phenyl Groups: The imidazole ring is then substituted with phenyl groups at positions 4 and 5 through a series of reactions involving aryl halides and other aromatic compounds.

Esterification: The final step involves the esterification of the propanoate chain with methanol to form the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Types of Reactions:

Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function . The compound may also act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The table below compares methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate with structurally related compounds:

Key Observations:

- Functional Groups: The propanoate ester in the target compound and ’s Compound 12 contrasts with the carboxylic acid () and hydrazide () moieties in analogs, which may alter hydrolysis stability and biological activity.

- Melting Points : Benzoimidazole derivatives with electron-withdrawing groups (e.g., nitro, CF₃ in ) exhibit higher melting points (279°C) due to enhanced intermolecular interactions, whereas less polar analogs (e.g., ’s Compound 23) melt at lower temperatures (141°C).

Biological Activity

Methyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate (CAS: 333747-07-2) is a synthetic compound notable for its biological activity, particularly due to the presence of an imidazole ring, which is a common motif in many biologically active molecules. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molar mass of 306.36 g/mol. The structure features a propanoate group attached to an imidazole ring that is further substituted with two phenyl groups at the 4 and 5 positions. This unique structure enhances its lipophilicity and may contribute to its pharmacological profiles.

Pharmacological Properties

The imidazole ring in this compound is known for its diverse biological activities, including:

Case Studies and Research Findings

A recent investigation into imidazole derivatives highlighted their activity against specific targets such as BRAF kinase, which is implicated in certain cancers. While this compound has not been directly studied in this context, the presence of similar compounds with significant inhibitory activity against mutant BRAF suggests that it could be a candidate for further research .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Imidazole Ring : Starting from appropriate precursors to create the imidazole core.

- Substitution Reactions : Introducing the diphenyl groups at the desired positions.

- Esterification : Attaching the propanoate moiety to complete the synthesis.

These steps require careful optimization of reaction conditions to ensure high yields and purity of the final product.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate | Structure | Contains a nitro group; known for antimicrobial activity. |

| Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate | Structure | Features an acetamido group; explored for anti-inflammatory properties. |

| Methyl 3-(2-methylimidazol-1-yl)propanoate | Structure | Methyl-substituted imidazole; studied for catalytic properties. |

These comparisons illustrate how variations in substitution patterns can influence biological activity and pharmacological profiles.

Q & A

Advanced Research Question

- Antimicrobial Assays :

- Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to overcome resistance via efflux pump inhibition .

How can mechanistic interactions between this compound and biological targets (e.g., enzymes) be elucidated?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to Candida albicans CYP51 (lanosterol 14α-demethylase). Key interactions:

- Imidazole nitrogen coordination to heme iron.

- π-π stacking between diphenyl groups and Phe residues .

- Spectroscopic Validation :

- UV-Vis Titration : Monitor heme absorbance shifts (450 → 420 nm) upon compound binding.

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.